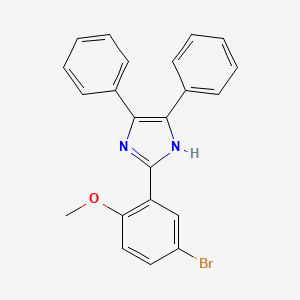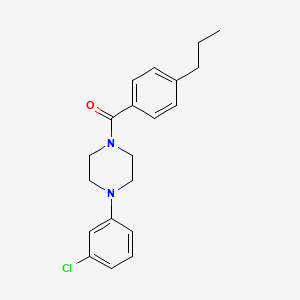
2-(5-bromo-2-methoxyphenyl)-4,5-diphenyl-1H-imidazole
Overview
Description
2-(5-bromo-2-methoxyphenyl)-4,5-diphenyl-1H-imidazole, also known as BMDPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. BMDPI belongs to the class of imidazole derivatives and has been found to exhibit promising biological activities, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of 2-(5-bromo-2-methoxyphenyl)-4,5-diphenyl-1H-imidazole is not fully understood. However, it has been proposed that this compound exerts its biological activity by inhibiting certain enzymes or proteins that are involved in various cellular processes. For example, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage, ultimately leading to cell death.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Additionally, this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
2-(5-bromo-2-methoxyphenyl)-4,5-diphenyl-1H-imidazole has several advantages as a potential drug candidate. It exhibits potent biological activity against cancer cells, bacteria, and fungi. Additionally, it has been found to be relatively non-toxic to normal cells, making it a potential candidate for cancer therapy. However, there are also some limitations to the use of this compound in lab experiments. Its synthesis is a multi-step process that requires the use of various reagents and solvents, making it difficult to scale up for large-scale production. Additionally, the mechanism of action of this compound is not fully understood, making it difficult to optimize its biological activity.
Future Directions
There are several future directions for the study of 2-(5-bromo-2-methoxyphenyl)-4,5-diphenyl-1H-imidazole. One potential direction is to further investigate its mechanism of action, which could lead to the development of more potent derivatives. Additionally, the use of this compound in combination with other drugs could enhance its biological activity and reduce the risk of drug resistance. Furthermore, the development of more efficient synthesis methods could make this compound more accessible for large-scale production. Finally, the potential use of this compound in the treatment of other diseases, such as inflammatory bowel disease and Alzheimer's disease, should be explored.
Scientific Research Applications
2-(5-bromo-2-methoxyphenyl)-4,5-diphenyl-1H-imidazole has been extensively studied for its potential applications in various fields of medicine. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. This compound has also been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-4,5-diphenyl-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O/c1-26-19-13-12-17(23)14-18(19)22-24-20(15-8-4-2-5-9-15)21(25-22)16-10-6-3-7-11-16/h2-14H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUSDCKWHIYOHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(5-{[1-(4-iodophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4713345.png)
![N-[1-(4-ethoxyphenyl)ethyl]-5-methyl-2-furamide](/img/structure/B4713346.png)
![N-(2-methoxy-4-nitrophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4713351.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,5-dimethoxyphenyl)urea](/img/structure/B4713357.png)
![(2-chloro-5-nitrobenzyl)[2-(diethylamino)ethyl]ethylamine](/img/structure/B4713359.png)
![N-(tert-butyl)-2-[(5-{3-[(2-chlorophenyl)amino]-3-oxopropyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B4713364.png)
![N-cyclohexyl-2-[4-(2-fluorophenyl)-1-piperazinyl]propanamide](/img/structure/B4713367.png)



![11-(4-methoxyphenyl)-8,8-dimethyl-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one](/img/structure/B4713424.png)
![3,5-dimethyl-4-[3-(4-methylphenoxy)propyl]-1H-pyrazole](/img/structure/B4713429.png)
![2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]ethanol](/img/structure/B4713437.png)
![2-bromo-1-{[(4-methylphenyl)sulfonyl]methyl}-4-nitrobenzene](/img/structure/B4713440.png)